3-methylcyclobutane-1,1-dicarboxylic acid
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Overview
Description
3-Methylcyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O4 It is a derivative of cyclobutane, featuring a methyl group and two carboxylic acid groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclobutane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product . Another method involves the cyclization of appropriate precursors under controlled conditions to form the cyclobutane ring, followed by functionalization to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
3-Methylcyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methylcyclobutane-1,1-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- **Cyclopropane-1
Cyclobutane-1,1-dicarboxylic acid: Similar in structure but lacks the methyl group.
Properties
CAS No. |
57252-84-3 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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